
Cytidine 2'-phosphate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cytidine 2'-phosphate(2-) is a organophosphate oxoanion obtained by deprotonation of the phosphate OH groups of cytidine 2'-phosphate. Major structure at pH 7.3 (according to Marvin v 6.2.0.). It is a conjugate base of a cytidine 2'-phosphate.
Aplicaciones Científicas De Investigación
Molecular Structure and Conformation
- Cytidine 2',3'-phosphate, in its sodium salt form, exhibits significant molecular structure features, such as bases in the syn conformation and nucleotides stacked in an antiparallel stranded ribbon. The ribose rings and phosphorus atoms in these compounds display distinct puckering conformations, contributing to the molecular arrangement in crystals (Coulter & Greaves, 1970).
Reactivity and Condensation
- Cytidine 2′(3′)-phosphate can undergo thermal condensation in the presence of polyphosphoric acid, forming structures with polyphosphate end groups. This compound's reactivity has implications for understanding nucleotide behavior and potentially for synthetic chemistry applications (Schwartz, Bradley, & Fox, 1967).
Fluorescent Derivatives
- Interaction of cytidine 5'-phosphate with specific reagents leads to the formation of fluorescent derivatives, useful as fluorescent probes or labels in biochemical studies. This application is significant for visualization and analysis in molecular biology (Kochetkov et al., 1976).
Analytical Techniques
- An enzymatic method for the quantitative measurement of cytidine 2'-phosphate has been developed. This method is vital for accurately detecting and measuring nucleotides in various biological and chemical samples (Díaz & Heredia, 1999).
Cytidine Production Enhancement
- Genetic engineering in Escherichia coli has been utilized to enhance cytidine production by co-expressing specific genes. This research is important for the industrial production of nucleotides and their derivatives (Fang et al., 2013).
Propiedades
Fórmula molecular |
C9H12N3O8P-2 |
|---|---|
Peso molecular |
321.18 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-7(20-21(16,17)18)6(14)4(3-13)19-8/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/p-2/t4-,6-,7-,8-/m1/s1 |
Clave InChI |
YQUAKORMLHPSLZ-XVFCMESISA-L |
SMILES isomérico |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)([O-])[O-] |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OP(=O)([O-])[O-] |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OP(=O)([O-])[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


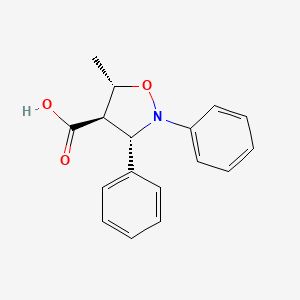
![4-(3,6-Dihydroxy-6,10,13-trimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1260904.png)
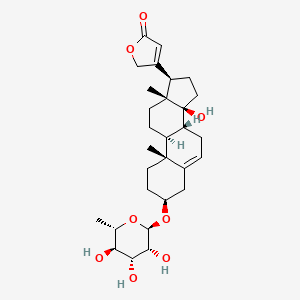
![(NE)-N-[3-[3-[[(3Z)-3-hydroxyimino-2-methylbutan-2-yl]amino]propylamino]-3-methyl-1-(2-nitroimidazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B1260906.png)
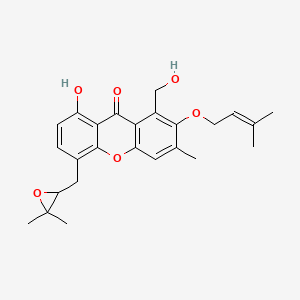
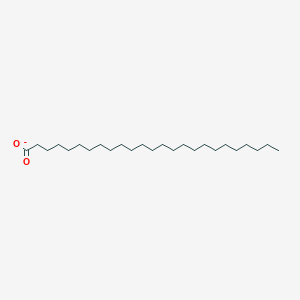
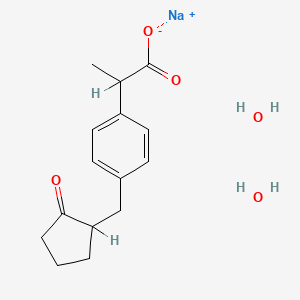
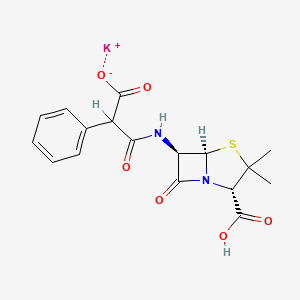

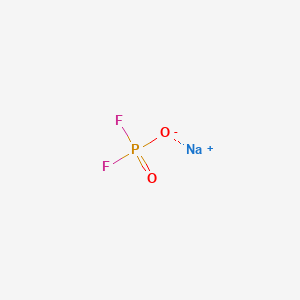
![(2E,4E,6E,8E,12E,18E,20E,22E,24E,26E,38E,48E)-56-amino-15,17,33,35,37,41,43,45,47,51,53-undecahydroxy-N-(2-hydroxy-5-oxocyclopenten-1-yl)-14,16,30-trimethyl-31-oxo-29-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexapentaconta-2,4,6,8,12,18,20,22,24,26,38,48-dodecaenamide](/img/structure/B1260920.png)

![10-[2-(4-methoxyphenyl)-2-oxoethylidene]anthracen-9(10H)-one](/img/structure/B1260922.png)
![N-(3-isoxazolyl)-2-[4-[[(5R)-3-oxo-5-phenyl-4-morpholinyl]methyl]-1-triazolyl]acetamide](/img/structure/B1260925.png)
